molecular formula C7H8BrNO B14842610 2-Bromo-4-(methylamino)phenol

2-Bromo-4-(methylamino)phenol

Cat. No.: B14842610
M. Wt: 202.05 g/mol
InChI Key: ZWERWXVZEQSGSI-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylamino)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the second position and a methylamino group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(methylamino)phenol can be achieved through several methods. One common approach involves the bromination of 4-(methylamino)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at around 0-5°C to ensure selective bromination .

Industrial Production Methods

In an industrial setting, the continuous bromination process of p-cresol can be employed to produce this compound. This method involves the accurate measurement and mixing of bromine and p-cresol, followed by their addition to a reactor. The reaction mixture is maintained in the reactor for a specific period to ensure complete reaction, and the product is then separated and purified .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(methylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(methylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methylamino)phenol involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(methylamino)phenol is unique due to the presence of both the bromine atom and the methylamino group on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-bromo-4-(methylamino)phenol

InChI

InChI=1S/C7H8BrNO/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3

InChI Key

ZWERWXVZEQSGSI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)O)Br

Origin of Product

United States

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